molecular formula C22H22N2O4S3 B2965713 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone CAS No. 872102-73-3

2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone

Cat. No.: B2965713
CAS No.: 872102-73-3
M. Wt: 474.61
InChI Key: KJNNVLVDDLXBFB-UHFFFAOYSA-N
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Description

2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone is a complex organic compound that features a thiazole ring substituted with a morpholino group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a morpholino group and a tosyl group. The final step involves the introduction of the phenylethanone moiety. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The thiazole ring and the morpholino group can interact with enzymes or receptors, modulating their activity. The tosyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide
  • 4-(4-Tosyl-5-phenylsulfonyl-1,3-thiazol-2-yl)

Uniqueness

Compared to similar compounds, 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S3/c1-16-7-9-18(10-8-16)31(26,27)20-21(24-11-13-28-14-12-24)30-22(23-20)29-15-19(25)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNNVLVDDLXBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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